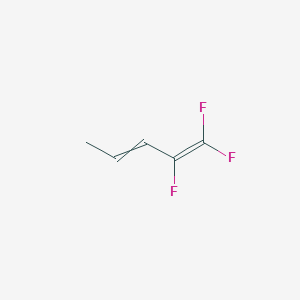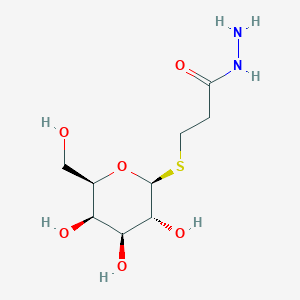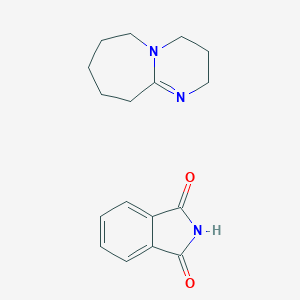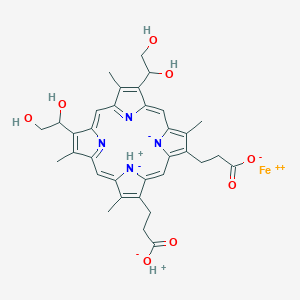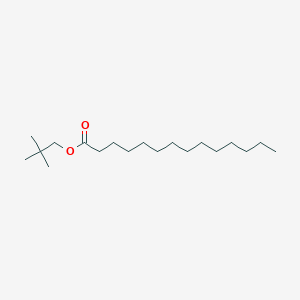
2,2-Dimethylpropyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethylpropyl tetradecanoate, also known as Lauryl 2,2-dimethylpropanoate, is a chemical compound used in various scientific research applications. This compound is synthesized through a specific method and has a unique mechanism of action that makes it a valuable tool in biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 2,2-Dimethylpropyl tetradecanoate involves its interaction with specific enzymes in the body. When this compound is used as a substrate for lipases or esterases, the enzymes catalyze the hydrolysis of the compound, resulting in the release of lauryl alcohol and 2,2-dimethylpropanoic acid. This reaction can be monitored to determine the activity of the enzymes being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,2-Dimethylpropyl tetradecanoate are related to its use as a substrate for enzymes. By measuring the hydrolysis of this compound, researchers can gain insights into the activity of lipases and esterases, as well as the metabolism of lipids and fatty acids. This information can be used to develop new treatments for various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2-Dimethylpropyl tetradecanoate in lab experiments is its specificity for certain enzymes. This compound can be used to measure the activity of lipases and esterases with high accuracy. However, one limitation of using this compound is its cost. 2,2-Dimethylpropyl tetradecanoate is relatively expensive compared to other substrates, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research involving 2,2-Dimethylpropyl tetradecanoate. One area of interest is the development of new treatments for diseases related to lipid metabolism. By understanding the activity of lipases and esterases, researchers may be able to develop new drugs that target these enzymes. Additionally, studies involving the metabolism of lipids and fatty acids may lead to new treatments for obesity and other metabolic disorders.
Conclusion:
In conclusion, 2,2-Dimethylpropyl tetradecanoate is a valuable tool in scientific research. Its specificity for certain enzymes makes it an ideal substrate for studying lipases and esterases, as well as the metabolism of lipids and fatty acids. While it may be relatively expensive, the information gained from experiments involving this compound can lead to new treatments for various diseases and conditions.
Métodos De Síntesis
The synthesis of 2,2-Dimethylpropyl tetradecanoate involves the reaction of lauryl alcohol and 2,2-dimethylpropanoic acid, which are heated together in the presence of a catalyst. The resulting product is a clear, colorless liquid that is commonly used in scientific research.
Aplicaciones Científicas De Investigación
2,2-Dimethylpropyl tetradecanoate has been widely used as a substrate for various enzymes in biochemical and physiological studies. It is commonly used in studies involving lipases, which are enzymes that catalyze the hydrolysis of fats. This compound has also been used as a substrate for esterases, which are enzymes that catalyze the hydrolysis of esters. Additionally, 2,2-Dimethylpropyl tetradecanoate has been used in studies involving the metabolism of lipids and fatty acids.
Propiedades
Número CAS |
116518-82-2 |
|---|---|
Nombre del producto |
2,2-Dimethylpropyl tetradecanoate |
Fórmula molecular |
C19H38O2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl tetradecanoate |
InChI |
InChI=1S/C19H38O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19(2,3)4/h5-17H2,1-4H3 |
Clave InChI |
VUDOAEVYGXSOME-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(C)(C)C |
Sinónimos |
Tetradecanoic acid, 2,2-dimethylpropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




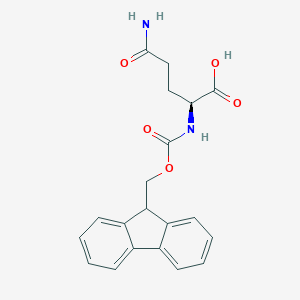


![4-Amino-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B39735.png)
